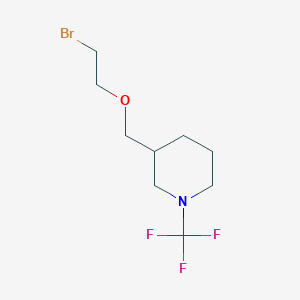![molecular formula C11H9N B13955527 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine CAS No. 624721-65-9](/img/structure/B13955527.png)
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine is a heterocyclic compound with the molecular formula C11H9N It is a member of the azocine family, characterized by a fused ring system that includes a cyclopropane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular cyclization reaction. This reaction often requires the presence of a base and a suitable solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Cyclopropa[D]pyrrolo[1,2-A]azocine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A]indoles: These compounds share a similar fused ring system but differ in the specific ring structures and functional groups present.
Azocines: Other members of the azocine family, such as 1H-pyrrolo[1,2-A]azocine, have different substituents and ring configurations, leading to variations in their chemical and biological properties.
Properties
CAS No. |
624721-65-9 |
|---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
9-azatricyclo[7.3.0.03,5]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C11H9N/c1-3-9-7-10(9)8-11-4-2-6-12(11)5-1/h1-3,5-8H,4H2 |
InChI Key |
NRHXQIMLCXIEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1=CC3=CC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


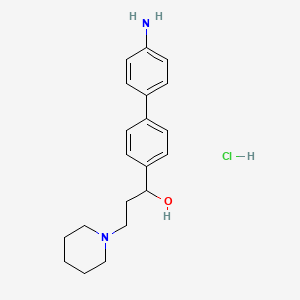
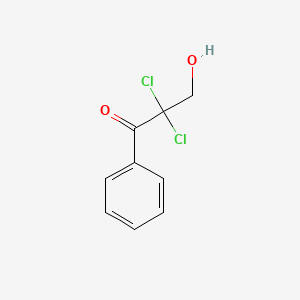
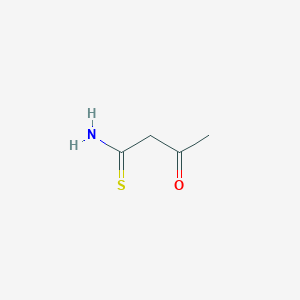
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
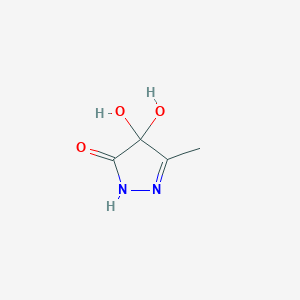
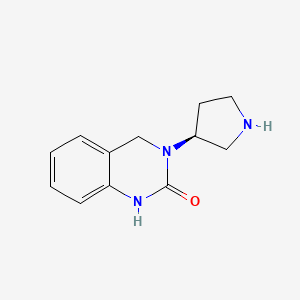
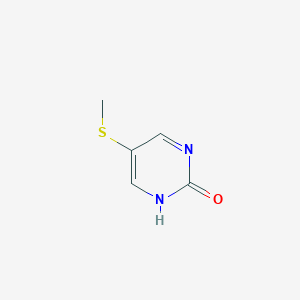
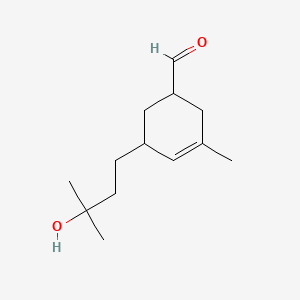
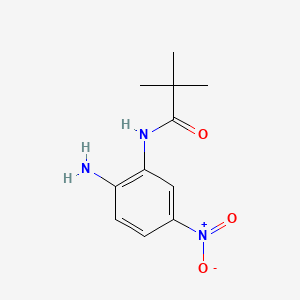
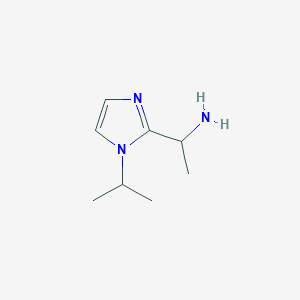
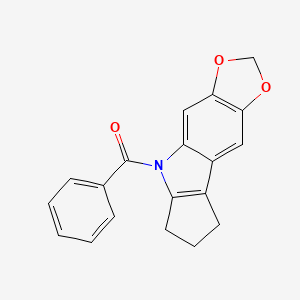

![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)
